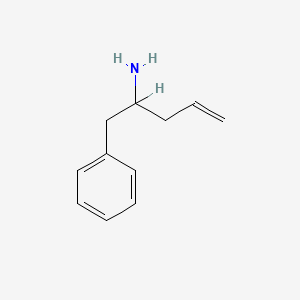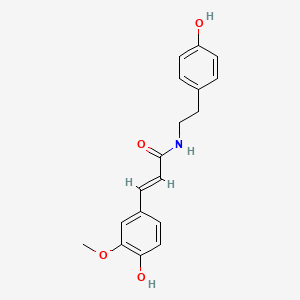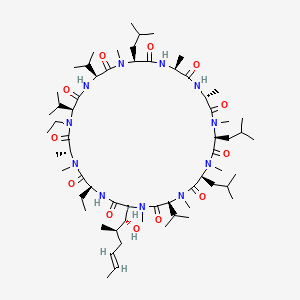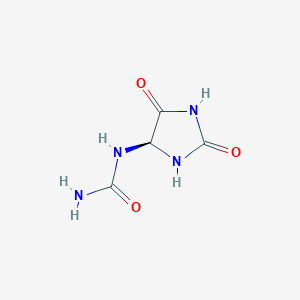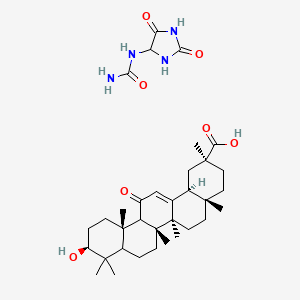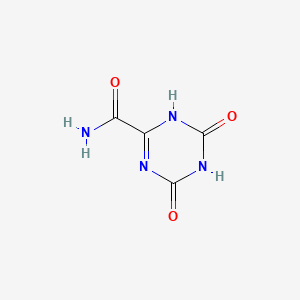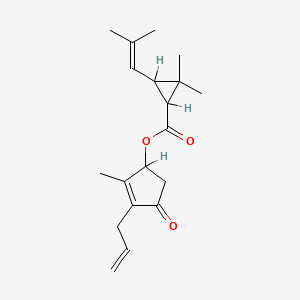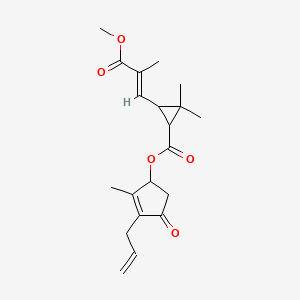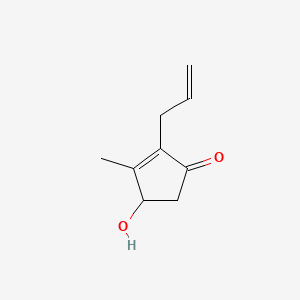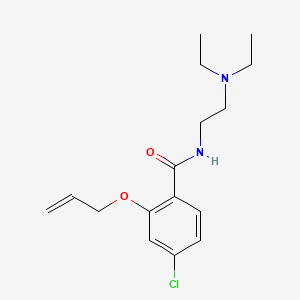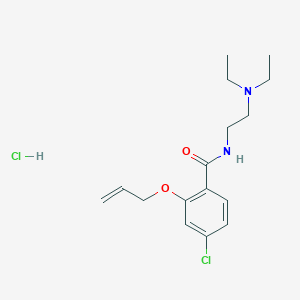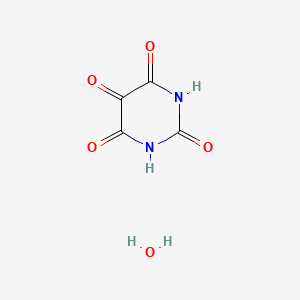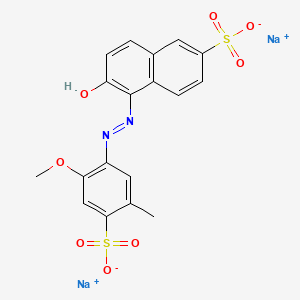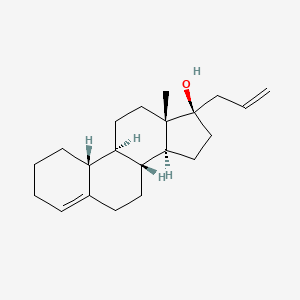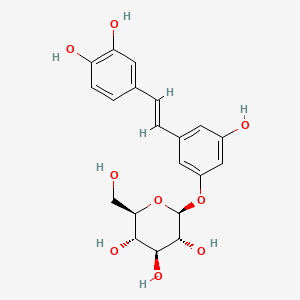
Astringin
概要
説明
Astringin is a stilbenoid, the 3-β-D-glucoside of piceatannol . It can be found in the bark of Picea sitchensis and Picea abies (Norway spruce). It is also present in Vitis vinifera cells cultures and in wine .
Synthesis Analysis
Astringin is mainly found in the bark of Picea sitchensis . The findings showed that astringin prevented LPS-induced cellular damage by reducing the generation of oxidative stress in LPS-stimulated A549 lung epithelial cells .Molecular Structure Analysis
Astringin is a specific group of polyphenols that have the special ability to interact and precipitate alkaloids, gelatin, and other proteins . This means that all tannins are polyphenols, but the reverse is not true .Chemical Reactions Analysis
Astringency is typically discussed in the context of taste as it is an oral feeling and is usually caused by food. In fact, it was considered a basic taste modality in ancient Indian culture . Nowadays, astringency is excluded from the widely accepted 5 basic taste modalities: salty, sour, umami, sweet, and bitter .Physical And Chemical Properties Analysis
Astringin is a stilbenoid, the 3-β-D-glucoside of piceatannol . It can be found in the bark of Picea sitchensis and Picea abies (Norway spruce). It is also present in Vitis vinifera cells cultures and in wine .科学的研究の応用
Antioxidant Activity in Cardiovascular Disease Prevention
- Scientific Field : Clinical Chemistry
- Application Summary : Astringin, a stilbene newly extracted from Vitis vinifera cell cultures, has been found to have antioxidant activity . This is significant because oxidized low-density lipoprotein (LDL) is thought to promote atherogenesis, and antioxidants can inhibit LDL oxidation .
- Methods of Application : The antioxidant potency of compounds isolated from Vitis vinifera cells was measured by determining the inhibition of lipid peroxidation induced by Cu 2+ in fresh human LDL preparation .
- Results : Astringin was found to be 6 times more potent than trans-piceid, confirming the major importance of catechol structure in antioxidant effect . This suggests that an array of phenolic substances in red wine, including astringin, may exert a protective effect against atherogenesis during a long period of moderate intake of red wine .
Protection Against Acute Lung Injury
- Scientific Field : Pharmacology
- Application Summary : Astringin has been found to protect against lipopolysaccharide (LPS)-induced acute lung injury (ALI) by suppressing oxidative stress and inflammation .
- Methods of Application : The protective effect of astringin on LPS-induced ALI was investigated in LPS-stimulated A549 lung epithelial cells .
- Results : Astringin was found to reduce the generation of oxidative stress and decrease the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . It was suggested that astringin could be a possible inhibitor of ALI triggered by LPS for pediatric lung injury .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Astringin has been found to have anti-inflammatory activity . It can suppress inflammation by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway .
- Methods of Application : The anti-inflammatory effect of astringin was investigated in LPS-stimulated A549 lung epithelial cells .
- Results : Astringin was found to extensively decrease the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . This suggests that astringin could be a possible inhibitor of inflammation triggered by LPS .
Biosynthesis in Spruce
- Scientific Field : Plant Physiology
- Application Summary : Astringin is a major tetrahydroxystilbene in spruce . It is produced significantly more in overexpression lines with higher PaSTS transcript levels .
- Methods of Application : The biosynthesis of astringin was investigated in spruce overexpression lines .
- Results : Overexpression lines had higher PaSTS transcript levels and produced significantly more astringin than a control line transformed with an empty vector . Resveratrol levels, on the other hand, remained consistently low in both overexpression and vector control lines .
Anti-Cancer Activity
- Scientific Field : Oncology
- Application Summary : Astringin has been found to have anti-cancer activity . It can suppress the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Methods of Application : The anti-cancer effect of astringin was investigated in various cancer cell lines .
- Results : Astringin was found to inhibit the growth of cancer cells in a dose-dependent manner . It induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent for cancer .
Neuroprotective Activity
- Scientific Field : Neurology
- Application Summary : Astringin has been found to have neuroprotective activity . It can protect neurons from oxidative stress-induced damage .
- Methods of Application : The neuroprotective effect of astringin was investigated in neuron-like cells subjected to oxidative stress .
- Results : Astringin was found to protect neuron-like cells from oxidative stress-induced damage . It reduced the generation of reactive oxygen species and increased cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPNFLGJXUDDW-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029689 | |
| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Astringin | |
CAS RN |
29884-49-9 | |
| Record name | Astringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Astringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRINGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



